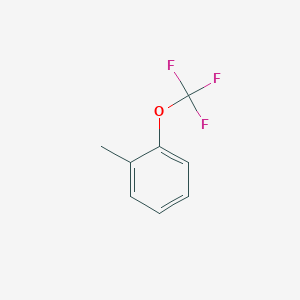

1-Methyl-2-(trifluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKPBFKOUVIQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545309 | |

| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-77-0 | |

| Record name | 1-Methyl-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Methyl-2-(trifluoromethoxy)benzene (CAS No. 42908-77-0), a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific ortho-isomer, this document synthesizes information from closely related analogs, established chemical principles, and expert analysis to offer a robust resource for scientists and drug development professionals.

Molecular Profile and Significance

This compound, also known as o-tolyl trifluoromethyl ether, is an aromatic ether distinguished by the presence of a methyl group and a trifluoromethoxy group in an ortho relationship on a benzene ring. The trifluoromethoxy (-OCF₃) group is a critical substituent in modern drug design, acting as a lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] Its properties are distinct from the more common trifluoromethyl (-CF₃) group, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.[2][3][4]

This compound serves as a key building block for introducing the unique 2-methyl-(trifluoromethoxy)phenyl moiety into more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[5]

Physicochemical Properties: A Comparative Analysis

Precise experimental data for this compound are not widely published. However, by examining the properties of its structural components—toluene and (trifluoromethoxy)benzene—we can establish reliable estimations for its physical characteristics.

| Property | This compound | Toluene (Parent Hydrocarbon) | (Trifluoromethoxy)benzene (Parent Ether) |

| CAS Number | 42908-77-0 | 108-88-3 | 456-55-3 |

| Molecular Formula | C₈H₇F₃O | C₇H₈ | C₇H₅F₃O |

| Molecular Weight | 176.14 g/mol | 92.14 g/mol | 162.11 g/mol [6][7] |

| Physical Form | Expected: Colorless Liquid | Colorless Liquid[8] | Clear, Colorless Liquid[7] |

| Boiling Point | Estimated: ~140-150 °C | 110.6 °C[8] | 102 °C[7][9] |

| Density | Estimated: ~1.15-1.25 g/cm³ | 0.867 g/cm³ at 20 °C[8] | 1.226 g/cm³ at 25 °C[7][9] |

| Refractive Index | Estimated: ~1.42-1.44 | n20/D 1.496[8] | n20/D 1.406[7][9] |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water (0.5 g/L at 20 °C)[8] | Insoluble in water |

Expert Analysis: The introduction of the -OCF₃ group is expected to significantly increase the boiling point and density compared to toluene, due to increased molecular weight and polarity. The boiling point will likely be higher than that of (trifluoromethoxy)benzene due to the additional methyl group.

Spectroscopic Characterization Workflow

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for characterization is outlined below.

Caption: Workflow for the synthesis and spectroscopic confirmation.

Predicted NMR Spectra

-

¹H NMR:

-

Aromatic Region (δ 7.0-7.4 ppm): A complex multiplet integrating to 4 protons, characteristic of an ortho-disubstituted benzene ring.

-

Methyl Protons (δ ~2.3 ppm): A singlet integrating to 3 protons. The chemical shift is slightly downfield from typical toluene (δ 2.36 ppm) due to the influence of the adjacent electron-withdrawing -OCF₃ group.

-

-

¹³C NMR:

-

Aromatic Carbons (δ ~120-150 ppm): Six distinct signals are expected. The carbon directly attached to the -OCF₃ group (C2) will show a quartet due to coupling with the fluorine atoms (JC-F coupling). The carbon bearing the methyl group (C1) will also be distinct.

-

-OCF₃ Carbon (δ ~120 ppm): A strong quartet with a large coupling constant (¹JC-F ≈ 250-260 Hz).

-

Methyl Carbon (δ ~15-20 ppm): A single peak for the -CH₃ group.

-

-

¹⁹F NMR:

-

A sharp singlet around δ -58 to -60 ppm is expected, which is a characteristic chemical shift for the -OCF₃ group attached to an aromatic ring.

-

Predicted Infrared (IR) Spectrum

-

C-H Stretching (Aromatic): ~3030-3100 cm⁻¹

-

C-H Stretching (Aliphatic): ~2850-3000 cm⁻¹

-

C=C Stretching (Aromatic): ~1600 cm⁻¹ and ~1490 cm⁻¹

-

C-F Stretching: Strong, characteristic absorbances in the region of 1100-1300 cm⁻¹

-

C-O Stretching (Ether): Strong absorbance around 1250 cm⁻¹

Representative Synthesis Protocol

The synthesis of aryl trifluoromethyl ethers can be challenging. A common laboratory-scale approach involves the direct trifluoromethoxylation of the corresponding phenol. The following is a representative, field-proven protocol adapted for the synthesis of this compound from o-cresol.

Causality: This pathway is chosen because o-cresol is a readily available starting material. The reaction utilizes a hypervalent iodine reagent (Togni-type reagent) which serves as an electrophilic "CF₃⁺" source that, in combination with a fluoride source, can achieve the desired O-trifluoromethylation under relatively mild conditions.

Caption: Proposed synthesis pathway from o-cresol.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dry N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise under a nitrogen atmosphere.

-

Substrate Addition: Slowly add a solution of o-cresol (1.0 equivalent) in dry DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium phenoxide in situ.

-

Trifluoromethoxylation: Add Cesium Fluoride (CsF, 2.0 equivalents) followed by 1-(trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Togni Reagent II, 1.5 equivalents).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the mixture to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography or vacuum distillation to yield the pure product.

Self-Validation: The identity and purity of the final product must be rigorously confirmed using the spectroscopic methods outlined in Section 3.

Safety, Handling, and Reactivity

-

Handling: Use in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[11] Grounding and bonding should be used when transferring large quantities to prevent static discharge.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[11]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not discharge into drains or the environment.[11]

Reactivity Profile: The reactivity of the aromatic ring is dictated by the interplay between the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group.

-

Methyl Group (-CH₃): An ortho, para-directing activator.

-

Trifluoromethoxy Group (-OCF₃): A deactivating, yet ortho, para-directing group due to the lone pairs on the oxygen atom that can participate in resonance.

The combined effect makes the ring less reactive towards electrophilic aromatic substitution than toluene, but more reactive than trifluoromethoxybenzene. The primary sites for electrophilic attack will be the positions para to the methyl group (C4) and para to the trifluoromethoxy group (C5), with steric hindrance from the existing ortho substituents playing a significant role in directing incoming electrophiles.

References

- 1. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 2-(Trifluoromethoxy)benzyl Alcohol , 97% , 175278-07-6 - CookeChem [cookechem.com]

- 6. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. (三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

1-Methyl-2-(trifluoromethoxy)benzene CAS number 42908-77-0

An In-Depth Technical Guide to 1-Methyl-2-(trifluoromethoxy)benzene (CAS 42908-77-0)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42908-77-0), a key aromatic building block in modern chemical synthesis. The introduction of the trifluoromethoxy (-OCF₃) group onto a toluene scaffold imparts unique physicochemical properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's properties, synthesis, chemical reactivity, analytical characterization, and applications. By synthesizing technical data with mechanistic insights, this guide serves as an authoritative resource for leveraging the strategic advantages of this versatile intermediate.

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent. It is often considered a "super-methoxy" group, acting as a lipophilic hydrogen bond acceptor with a significantly different electronic profile than a traditional methoxy (-OCH₃) group.

The trifluoromethoxy group enhances metabolic stability by blocking potential sites of oxidative metabolism.[1] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's pharmacokinetic profile, including membrane permeability and bioavailability.[1] this compound, also known as 2-methyl-1-(trifluoromethoxy)benzene, positions this powerful functional group on a simple aromatic scaffold, making it an invaluable starting material for introducing the -OCF₃ moiety into more complex target molecules.[2] This guide explores the fundamental chemistry and practical applications of this important compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical is paramount for its effective use in synthesis and analysis. The key data for this compound are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 42908-77-0 | [2] |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | ~1.226 g/mL at 25 °C (similar to trifluoromethoxybenzene) | [4] |

| Boiling Point | ~102-104 °C (similar to trifluoromethoxybenzene) | [4] |

| Storage | Room temperature, in a dry, well-ventilated place | [2][5] |

Spectroscopic Data (Expected)

| Technique | Expected Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~7.1-7.4 ppm (m, 4H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~148-150 (q, C-OCF₃), ~120-135 (Ar-C), ~120.5 (q, J ≈ 257 Hz, -OCF₃), ~15-20 (-CH₃) |

| ¹⁹F NMR (CDCl₃) | δ ~ -58 to -60 ppm (s, 3F, -OCF₃) |

| Mass Spec (EI) | m/z = 176 (M⁺), 157 (M⁺ - F), 107 (M⁺ - CF₃) |

Synthesis and Manufacturing Insights

The synthesis of aryl trifluoromethyl ethers like this compound is a non-trivial process that typically involves multi-step sequences from readily available precursors. A common conceptual pathway involves the conversion of a phenol to its corresponding trifluoromethyl ether.

General Synthetic Strategy

A prevalent method for synthesizing aryl trifluoromethyl ethers involves a two-step sequence starting from the corresponding phenol (in this case, o-cresol). The phenol is first converted to a chlorothionoformate, which is then subjected to a chlorination/fluorination sequence.[9] A more direct, albeit technologically demanding, approach involves the reaction of phenols with carbon tetrachloride and hydrogen fluoride (the "Yarovenko-Raksha" reaction) or with reagents like SF₄ and COF₂.[9]

The diagram below illustrates a generalized workflow for the synthesis of an aryl trifluoromethyl ether from a phenolic precursor.

Caption: Generalized synthetic workflow for aryl trifluoromethyl ethers.

Exemplary Laboratory Protocol

The following protocol is a representative, self-validating procedure for the synthesis of an aryl trifluoromethyl ether, adapted from established methodologies.[9]

Objective: To synthesize this compound from o-cresol.

Materials:

-

o-cresol

-

Thiophosgene (CSCl₂)

-

Chlorine (Cl₂) gas

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Inert solvent (e.g., CCl₄)

-

Reaction vessel suitable for handling hazardous gases

-

Standard glassware for workup and distillation

Procedure:

-

Formation of the Chlorothionoformate: In a well-ventilated fume hood, dissolve o-cresol in an inert solvent. Cool the solution and slowly add thiophosgene. The reaction is typically stirred at room temperature until completion, monitored by TLC or GC.

-

Chlorination: The crude chlorothionoformate intermediate is then chlorinated by bubbling chlorine gas through the solution. This step converts the C=S group to a -CCl₃ group and must be handled with extreme caution.

-

Fluorination: The resulting trichloromethyl ether is carefully isolated and then treated with a fluorinating agent, such as antimony trifluoride with a catalytic amount of antimony pentachloride. The reaction is heated to drive the exchange of chlorine for fluorine atoms.

-

Workup and Purification: Upon completion, the reaction mixture is quenched, washed, and the organic layer is separated. The crude product is then purified by fractional distillation under reduced pressure to yield the final this compound.

-

Validation: The identity and purity of the final product are confirmed using GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy, comparing the results against expected values.

Chemical Reactivity: The Interplay of Directing Groups

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of the methyl (-CH₃) and trifluoromethoxy (-OCF₃) substituents.

-

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to positive induction and hyperconjugation, which donates electron density to the ring.[10]

-

Trifluoromethoxy Group (-OCF₃): This group has a dual nature. The highly electronegative fluorine atoms make it strongly electron-withdrawing by induction, thus deactivating the ring towards electrophilic attack. However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[11]

In this molecule, the two groups are ortho to each other. The methyl group at position 1 activates the ring, while the trifluoromethoxy group at position 2 deactivates it. For an incoming electrophile, the primary directing influence will be the activating methyl group, favoring substitution at its ortho (position 6) and para (position 4) positions. The para position (4) is sterically more accessible and is often the major product.

Caption: Directing effects in electrophilic aromatic substitution.

Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethoxy group make this scaffold a valuable intermediate in several high-value applications.[2]

-

Pharmaceutical Intermediate: It is a building block for active pharmaceutical ingredients (APIs), particularly in neurology, inflammation, and infectious disease research.[2] The -OCF₃ group can enhance a drug candidate's ability to cross the blood-brain barrier and improve its metabolic half-life.[1]

-

Agrochemical Synthesis: The compound serves as a precursor for pesticides and herbicides with improved efficacy and environmental profiles.[2]

-

Materials Science: Its properties are suitable for the development of specialty polymers and coatings with enhanced thermal stability and specific electronic characteristics.[2]

Analytical Methods

Accurate identification and quantification are crucial for quality control and research. Gas chromatography-mass spectrometry (GC-MS) is the preferred method due to its high selectivity and sensitivity.[12]

Standard GC-MS Protocol

Objective: To confirm the identity and purity of a sample of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL splitless injection.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of 40-300 amu.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound by its retention time.

-

Confirm identity by comparing the acquired mass spectrum to a reference spectrum or by analyzing the fragmentation pattern (expecting m/z 176).

-

Determine purity by integrating the peak area and expressing it as a percentage of the total chromatogram area.

-

Caption: Standard workflow for GC-MS analysis.

Safety and Handling

Proper handling of this compound is essential. It is classified as harmful if swallowed and may cause skin and eye irritation.[13][14][15]

-

GHS Hazard Statements: H302 (Harmful if swallowed). May also include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[13]

Personal Protective Equipment (PPE)

| Protection | Specification |

| Eye/Face | Tightly fitting safety goggles conforming to EN166 or NIOSH standards.[13] |

| Skin | Impervious clothing and chemical-resistant gloves (e.g., nitrile).[5] |

| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[5][13] |

First-Aid Measures:

-

Inhalation: Move victim to fresh air.[5]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][13]

Conclusion

This compound is more than a simple aromatic compound; it is a strategic tool for molecular design. Its unique combination of a methyl and a trifluoromethoxy group provides a valuable platform for synthesizing next-generation pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.

References

-

Analytical Methods , Agency for Toxic Substances and Disease Registry, Source: ATSDR, URL: [Link]

-

Supporting Information for a scientific publication , Source not specified, URL: [Link]

-

This compound , MySkinRecipes, Source: MySkinRecipes, URL: [Link]

-

This compound , Sunway Pharm Ltd, Source: Sunway Pharm Ltd, URL: [Link]

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery , NINGBO INNO PHARMCHEM CO.,LTD., Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]

-

III Analytical Methods , Source not specified, URL: [Link]

-

1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 , PubChem, Source: PubChem, URL: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent , Beilstein Journal of Organic Chemistry, Source: Beilstein Journals, URL: [Link]

-

CID 161117661 | C16H14F6O2 , PubChem, Source: PubChem, URL: [Link]

-

SAFETY DATA SHEET - (Trifluoromethoxy)benzene , Thermo Fisher Scientific, Source: Thermo Fisher Scientific, URL: [Link]

-

Synthesis of trifluoromethoxybenzene , PrepChem.com, Source: PrepChem.com, URL: [Link]

-

Benzene, 1-methyl-4-[(2,2,2-trifluoroethoxy)methyl]- - Optional[MS (GC)] - Spectrum , SpectraBase, Source: SpectraBase, URL: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 , Beilstein Journals, Source: Beilstein Journals, URL: [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes , PMC - NIH, Source: National Institutes of Health, URL: [Link]

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene, Google Patents, Source: Google Patents, URL

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)

-

Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) , YouTube, Source: YouTube, URL: [Link]

-

Analytical Method Summaries , Eurofins, Source: Eurofins, URL: [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review , ResearchGate, Source: ResearchGate, URL: [Link]

-

1-methyl-3-(trifluoromethyl)benzene , NIST WebBook, Source: NIST, URL: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design , PMC - PubMed Central, Source: National Institutes of Health, URL: [Link]

-

Topic 6.2-Reactions of Methylbenzene , YouTube, Source: YouTube, URL: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound - CAS:42908-77-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 1-methyl-3-(trifluoromethyl)benzene [webbook.nist.gov]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Investigation of 1-Methyl-2-(trifluoromethoxy)benzene: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it a valuable substituent in the design of novel chemical entities.[1] This guide provides a comprehensive technical overview of the analytical characterization of 1-Methyl-2-(trifluoromethoxy)benzene (CAS No. 42908-77-0), a key aromatic building block.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectral properties of this compound. We will delve into the theoretical underpinnings and practical application of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound. While experimental spectra for this specific compound are not publicly available, this guide will utilize established principles of spectroscopy to present and interpret predicted spectral data, providing a robust framework for its analysis.

Molecular Structure and Key Features

This compound possesses a distinct substitution pattern on the benzene ring, which dictates its spectral behavior. Understanding this structure is paramount to interpreting the data obtained from various analytical techniques.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.

¹H NMR Spectroscopy

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the fine splitting patterns of the aromatic protons, which are often complex due to smaller long-range couplings. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves a wide range of organic compounds.[2]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 4H | Aromatic Protons (H3, H4, H5, H6) |

| ~2.3 | s | 3H | Methyl Protons (-CH₃) |

Interpretation: The aromatic protons are expected to appear as a complex multiplet in the downfield region (~7.2-7.4 ppm).[3] The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methyl group will influence the precise chemical shifts of the individual aromatic protons. The methyl protons, being attached to the aromatic ring, will appear as a singlet at approximately 2.3 ppm.[4]

¹³C NMR Spectroscopy

Causality of Experimental Choices: Proton decoupling is standard in ¹³C NMR to simplify the spectrum to singlets for each unique carbon.[5] However, the presence of fluorine introduces C-F coupling, which can be observed over one or more bonds.[6] Observing these couplings provides valuable structural information. Running the experiment with and without fluorine decoupling can aid in assigning the carbon signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment |

| ~150 | q (²JCF) | C2 (C-OCF₃) |

| ~132 | s | C1 (C-CH₃) |

| ~130 | s | Aromatic CH |

| ~128 | s | Aromatic CH |

| ~126 | s | Aromatic CH |

| ~124 | s | Aromatic CH |

| ~120 | q (¹JCF ≈ 250-300 Hz) | -OCF₃ |

| ~16 | s | -CH₃ |

Interpretation: The carbon directly attached to the trifluoromethoxy group (C2) is expected to be significantly downfield and will appear as a quartet due to coupling with the three fluorine atoms (²JCF).[7] The carbon of the trifluoromethoxy group itself will exhibit a large one-bond coupling constant (¹JCF) and will also appear as a quartet.[8] The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.

¹⁹F NMR Spectroscopy

Causality of Experimental Choices: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[9][10] A standard ¹⁹F NMR experiment is typically performed with proton decoupling to simplify the spectrum. The chemical shifts are referenced to an external standard, commonly CFCl₃ (δ = 0 ppm).[11]

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Interpretation: The three equivalent fluorine atoms of the trifluoromethoxy group are expected to give a single sharp signal in the proton-decoupled ¹⁹F NMR spectrum.[12] The chemical shift of approximately -58 ppm is characteristic for an aromatic trifluoromethoxy group.[13]

Mass Spectrometry (MS)

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile, thermally stable compounds like this compound.[14][15] Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.

Figure 2: A simplified workflow for GC-MS analysis.

Predicted Mass Spectrum Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 157 | 40 | [M - F]⁺ |

| 107 | 80 | [M - CF₃]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | 30 | [CF₃]⁺ |

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 176, corresponding to the molecular weight of the compound.[16] Key fragmentation pathways would likely involve the loss of a fluorine atom to give a peak at m/z 157, and the cleavage of the C-O bond to lose a trifluoromethyl radical, resulting in a significant peak at m/z 107. The presence of a methyl group on the benzene ring could lead to the formation of the stable tropylium ion at m/z 91. A peak at m/z 69 corresponding to the [CF₃]⁺ fragment is also anticipated.

Infrared (IR) Spectroscopy

Causality of Experimental Choices: Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique for identifying functional groups in a molecule. The sample can be analyzed neat as a thin film between salt plates or dissolved in a suitable solvent. The key is to obtain a spectrum with good resolution to identify the characteristic absorption bands.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1600, 1490 | Medium-Strong | Aromatic C=C stretching |

| 1250-1050 | Strong | C-F and C-O-C stretching |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Interpretation: The IR spectrum will display characteristic bands for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[17] The aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹. The most prominent features will be the strong absorptions in the 1250-1050 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethoxy group and the C-O-C ether linkage.[18] The pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.[19]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Use an external reference standard (e.g., a sealed capillary of CFCl₃ in CDCl₃).

-

Acquire the spectrum with proton decoupling. A small number of scans (e.g., 16-32) is usually sufficient due to the high sensitivity of ¹⁹F.[20]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.[21]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect data over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment prior to running the sample.

-

Conclusion

This technical guide has provided a detailed framework for the spectroscopic analysis of this compound. By leveraging the complementary information from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. The presented predicted data and detailed experimental protocols serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related fluorinated molecules. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and quality of research in the fields of medicinal chemistry and materials science.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia; 2023. [Link]

- Dalvit, C., & Boeszoermenyi, A. (2020). A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery, 15(1), 5-9.

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

- Powers, R., & Bai, S. (2013). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Journal of Physical Chemistry B, 117(38), 11043–11052.

-

Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]

- Doddrell, D. M., Williams, D. H., & Harris, R. K. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (12), 1618-1623.

- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

-

Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. PubMed. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Volatile Organic Compounds - by GC/MS Capillary Column Technique. Environmental Protection Agency. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. American Chemical Society. [Link]

-

Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. ResearchGate. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship. [Link]

-

Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Proprep. [Link]

-

Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. [Link]

-

Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

-

Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

2-Fluoro-3-(trifluoromethyl)phenol, methyl ether. NIST WebBook. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

This compound. MySkinRecipes. [Link]

- Smith, B. C. (2016).

-

CID 161117661. PubChem. [Link]

-

(2Z,4E)-2-methyl-5-phenyl-3-(trifluoromethyl)penta-2,4-dienenitrile - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2,3,4-Trifluorophenol, methyl ether. NIST WebBook. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

-

The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

1H NMR Chemical Shifts. Wiley. [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted). NP-MRD. [Link]

-

(2-Methylphenyl) methanol, 2-methylpropyl ether. PubChem. [Link]

-

(A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer;... ResearchGate. [Link]

-

2,2,2-Trifluoroethyl methyl ether. PubChem. [Link]

Sources

- 1. This compound - CAS:42908-77-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. biophysics.org [biophysics.org]

- 11. colorado.edu [colorado.edu]

- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. proprep.com [proprep.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectra-analysis.com [spectra-analysis.com]

- 20. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dem.ri.gov [dem.ri.gov]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Methyl-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(trifluoromethoxy)benzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group. Understanding the precise electronic environment of the carbon framework is paramount for predicting reactivity, elucidating metabolic pathways, and designing novel molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive tool for probing the electronic structure of molecules at the atomic level. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts of this compound, blending theoretical predictions with established principles of substituent effects on aromatic systems.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered as illustrated in the diagram below.

Mass spectrometry analysis of 1-Methyl-2-(trifluoromethoxy)benzene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Methyl-2-(trifluoromethoxy)benzene

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, a key aromatic intermediate in pharmaceutical and agrochemical synthesis. Recognizing the compound's volatility and distinct chemical structure, this document establishes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the principal analytical methodology. We delve into the foundational principles guiding experimental design, from sample preparation to instrument configuration. The core of this guide is a detailed exploration of the predicted EI fragmentation pathways, synthesizing established chemical principles to elucidate the compound's mass spectral signature. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust, validated methods for the characterization and quantification of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is an aromatic compound whose structural features—a methyl group and a trifluoromethoxy group on a benzene ring—impart unique properties to molecules in which it is incorporated. Its use as a building block in the synthesis of complex organic compounds, particularly in the pharmaceutical and agrochemical sectors, necessitates precise and reliable analytical methods for its identification and quantification[1].

Mass spectrometry, coupled with a chromatographic separation technique, stands as the definitive tool for this purpose. It offers unparalleled sensitivity and specificity, allowing for structural confirmation even in complex matrices. This guide focuses primarily on Gas Chromatography-Mass Spectrometry (GC-MS), the most suitable technique for volatile and semi-volatile compounds like this compound[2]. We will explore the causality behind methodological choices and provide a predictive analysis of the compound's fragmentation behavior, creating a self-validating system for its analysis.

Physicochemical Profile and Analytical Implications

A thorough understanding of the analyte's properties is critical for method development. The key characteristics of this compound are summarized below.

| Property | Value | Source | Analytical Implication |

| Molecular Formula | C₈H₇F₃O | [1] | Defines the exact mass for high-resolution MS and isotopic pattern. |

| Molecular Weight | 176.14 g/mol | [1] | The molecular ion peak (M⁺˙) in EI-MS is expected at m/z 176. |

| Physical Form | Clear Liquid | Suggests sufficient volatility for GC-MS analysis without derivatization. | |

| Polarity | Nonpolar to moderately polar | Inferred | Dictates choice of solvent for sample preparation and GC column stationary phase. |

The compound's volatility and thermal stability make it an ideal candidate for GC-MS analysis, which separates compounds based on their boiling points and interactions with the GC column before they enter the mass spectrometer[3][4].

Experimental Methodology: A Validated Approach

A robust analytical method begins with meticulous sample handling and is carried through with optimized instrumentation.

Sample Preparation Protocol

The goal of sample preparation is to introduce a clean, sufficiently concentrated sample into the instrument in a compatible solvent. For a relatively pure standard of this compound, the protocol is straightforward.

Step-by-Step Protocol:

-

Stock Solution Preparation: Create a stock solution of 1 mg/mL by dissolving the analyte in a high-purity volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.

-

Working Solution Dilution: Perform a serial dilution from the stock solution to create a working solution with a final concentration in the range of 1-10 µg/mL. This concentration prevents detector saturation and ensures a good signal-to-noise ratio.

-

Filtration (If Necessary): If any particulate matter is visible, filter the final solution through a 0.22 µm PTFE syringe filter to prevent blockage of the GC injector port.

-

Vialing: Transfer the final solution to a 2 mL glass autosampler vial with a screw cap and a PTFE-lined septum[5].

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS provides both separation and identification in a single run. The workflow is designed to maximize the separation efficiency and the quality of the resulting mass spectrum.

Caption: GC-MS analytical workflow for volatile compounds.

Recommended GC-MS Parameters: The following table outlines a robust starting point for method development. These parameters should be optimized based on the specific instrumentation available.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard for high-performance GC. |

| Injector | Split/Splitless, 250 °C | Ensures rapid volatilization without thermal degradation. |

| Split Ratio | 50:1 | Prevents column overloading while maintaining sensitivity. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A nonpolar column ideal for separating aromatic compounds. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Provides good separation of early-eluting solvents and target analyte. |

| MS System | Single Quadrupole or TOF | Standard for routine and high-resolution analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy promotes reproducible fragmentation for library matching[6]. |

| Source Temp. | 230 °C | Prevents condensation of analytes in the source. |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected significant fragments. |

Fragmentation Analysis: Decoding the Mass Spectrum

The utility of EI-MS lies in its ability to generate a unique and reproducible fragmentation pattern that acts as a chemical fingerprint. For this compound (M⁺˙ at m/z 176), the fragmentation is governed by the stability of the aromatic ring and the influence of the methyl and trifluoromethoxy substituents. Aromatic compounds typically produce a prominent molecular ion due to the stability of the benzene ring[7][8].

Predicted Electron Ionization (EI) Fragmentation Pathways

The major fragmentation pathways are predicted based on established principles for aromatic ethers and alkylbenzenes[7][8][9].

Caption: Predicted EI fragmentation pathways for this compound.

Analysis of Key Predicted Fragments

The stability of the resulting carbocations and neutral losses dictates the most likely fragmentation events.

| m/z | Proposed Ion | Proposed Structure | Mechanistic Rationale |

| 176 | [M]⁺˙ | C₈H₇F₃O⁺˙ | The molecular ion. Its presence is expected to be prominent due to the stability of the aromatic ring[7][8]. |

| 175 | [M-H]⁺ | C₈H₆F₃O⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic compounds, often from the methyl group to form a stable benzyl-type cation. |

| 161 | [M-CH₃]⁺ | C₇H₄F₃O⁺ | Alpha-cleavage with the loss of a methyl radical from the parent ion. This results in a stable cation. |

| 107 | [M-CF₃]⁺ | C₇H₇O⁺ | Cleavage of the C-F bond is less common than C-C or C-O bond cleavage, but loss of a CF₃ radical is a plausible pathway for trifluoromethyl-substituted aromatics. |

| 91 | [C₇H₇]⁺ | Tropylium ion | A hallmark of alkylbenzenes. This ion is formed via cleavage of the C-O bond (loss of the ·OCF₃ radical) followed by a characteristic rearrangement of the resulting benzyl cation to the highly stable tropylium ion[7]. This is predicted to be a major, if not the base, peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment in the mass spectra of benzene derivatives, formed through more complex rearrangements and losses from other fragments, such as the m/z 161 ion[10][11]. |

| 65 | [C₅H₅]⁺ | Formed from the tropylium ion (m/z 91) via the characteristic loss of acetylene (C₂H₂). Its presence further supports the formation of the m/z 91 fragment. |

Trustworthiness and Validation

The protocols described herein form a self-validating system.

-

Retention Time: The time at which the compound elutes from the GC column should be highly reproducible under identical conditions.

-

Fragmentation Pattern: The experimental mass spectrum should be compared against the predicted pattern. The presence of key ions (m/z 176, 91, 65) provides strong evidence for the compound's identity.

-

Library Matching: The acquired spectrum can be compared against commercial mass spectral libraries (e.g., NIST, Wiley). A high match score provides authoritative confirmation[12].

-

Reference Standard: The ultimate confirmation involves running a certified reference standard of this compound under the same conditions and comparing both the retention time and the mass spectrum.

Conclusion

The mass spectrometry analysis of this compound is most effectively and reliably achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. By understanding the compound's physicochemical properties, a robust and reproducible analytical method can be developed. The predictive fragmentation analysis presented in this guide, centered on the formation of a stable molecular ion and a characteristic tropylium ion at m/z 91, provides a powerful framework for the interpretation of experimental data. This approach, grounded in the fundamental principles of mass spectrometry, ensures high confidence in the identification and characterization of this important chemical intermediate.

References

- Górecki, T., & HLIBOWICKA, J. (Year). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology.

- Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.

- Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.

- Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri SA.

- Quality Analysis Group. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube.

- Unknown Author. (n.d.).

- Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS.

- PubChem. (n.d.). 1-Methoxy-2-(trifluoromethyl)benzene.

- Sigma-Aldrich. (n.d.). 1-Methyl-2-(trifluoromethyl)benzene. Merck.

- Van der Burgt, Y. E. M., et al. (2011). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology.

- Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib.net.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Scribd. (n.d.).

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.

- Kertesz, V., & Van Berkel, G. J. (2019).

- LC-MS Central. (n.d.). Electrospray Ionization (ESI)

- Thermo Fisher Scientific. (n.d.).

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- Mass Spectrometry Facility, University of Massachusetts. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Massachusetts.

- Doc Brown's Chemistry. (n.d.).

- Kettner, C. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Course Notes.

Sources

- 1. This compound [myskinrecipes.com]

- 2. organomation.com [organomation.com]

- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. studylib.net [studylib.net]

- 10. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-2-(trifluoromethoxy)benzene

This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 1-Methyl-2-(trifluoromethoxy)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this unique aromatic ether.

Introduction to this compound and Infrared Spectroscopy

This compound, with the chemical formula C₈H₇F₃O, is an aromatic compound of interest in various fields, including pharmaceutical and agrochemical research. The strategic placement of a methyl group and a trifluoromethoxy group on the benzene ring imparts specific chemical and physical properties that can influence molecular interactions and biological activity.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about the functional groups present in the molecule.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Sample Preparation: The Neat Liquid Film Method

Given that this compound is a liquid, the simplest and most common method for sample preparation is the neat liquid film technique using salt plates.

Materials:

-

This compound sample

-

Two polished infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette or dropper

-

FTIR spectrometer

Procedure:

-

Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches or residues from previous samples.

-

Sample Application: Place a single, small drop of this compound onto the center of one salt plate.[1]

-

Film Formation: Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

Spectrometer Placement: Mount the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Background Collection: Before running the sample spectrum, a background spectrum of the empty spectrometer should be collected. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is sufficient. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

For a more rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.

Procedure:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

Spectral Interpretation and Vibrational Mode Analysis

The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its distinct structural components: the aromatic ring, the methyl group, and the trifluoromethoxy group. The interpretation below is based on established group frequencies and data from analogous compounds such as 2-methylanisole, 2-bromoanisole, and (trifluoromethoxy)benzene.[2][3][4]

C-H Vibrations

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Expect one or more weak to medium intensity sharp bands in this region, characteristic of the C-H bonds on the benzene ring.[5]

-

Methyl C-H Stretching (3000-2850 cm⁻¹): Look for sharp absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group.

Aromatic Ring Vibrations

-

C=C Stretching (1600-1450 cm⁻¹): The benzene ring will exhibit a series of characteristic sharp absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring. Typically, two to four distinct bands are observed.[5]

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) benzene ring, a strong band is typically observed between 770 and 735 cm⁻¹.

C-O and C-F Vibrations

-

Asymmetric Ar-O-C Stretching (1275-1200 cm⁻¹): A strong and prominent band is expected in this region, corresponding to the asymmetric stretching of the aryl-ether linkage. This is a key diagnostic peak for aromatic ethers.[6] For anisole, this appears around 1249 cm⁻¹.[7]

-

Symmetric Ar-O-C Stretching (1075-1020 cm⁻¹): A second, typically less intense, band corresponding to the symmetric stretch of the ether linkage should be present in this region.[6] In anisole, this is observed around 1040 cm⁻¹.[7]

-

C-F Stretching (1300-1100 cm⁻¹): The trifluoromethoxy group (-OCF₃) will produce very strong and characteristic absorption bands in this region due to the C-F stretching vibrations. These bands are often the most intense in the entire spectrum and may overlap with other absorptions.

Summary of Expected Infrared Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Asymmetric Bend | Methyl (-CH₃) |

| ~1380 | Weak to Medium | C-H Symmetric Bend | Methyl (-CH₃) |

| 1275 - 1200 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |

| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethoxy (-OCF₃) |

| 1075 - 1020 | Medium | Symmetric Ar-O-C Stretch | Aryl Ether |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (1,2-disubstituted) |

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural elucidation and characterization. By carefully preparing the sample and systematically analyzing the key absorption bands, researchers can confidently identify the characteristic functional groups of this molecule. The strong absorptions arising from the trifluoromethoxy group, coupled with the distinct patterns of the aromatic ether and the substituted benzene ring, create a unique spectral fingerprint. This guide serves as a foundational resource for scientists and professionals employing infrared spectroscopy in their research and development involving this and structurally related compounds.

References

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

PubChem. (n.d.). 2-Bromoanisole. [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

PubChem. (n.d.). 2-Methylanisole. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]

-

SpectraBase. (n.d.). 2-Bromoanisole - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. [Link]

-

ACS Publications. (n.d.). Rotationally Resolved Electronic Spectra of 2- and 3-Methylanisole in the Gas Phase: A Study of Methyl Group Internal Rotation. [Link]

-

Wikipedia. (n.d.). 2-Bromoanisole. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

SUDMED MS. (2018). Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Scholars Research Library. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

MSU chemistry. (n.d.). Infrared Spectrometry. [Link]

-

UVM. (n.d.). IR_lectureNotes.pdf. [Link]

Sources

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. 2-Bromoanisole(578-57-4) IR Spectrum [m.chemicalbook.com]

- 3. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. benchchem.com [benchchem.com]

Molecular weight of 1-Methyl-2-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Molecular Weight of 1-Methyl-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, with a primary focus on the determination and significance of its molecular weight. The trifluoromethoxy (-OCF₃) group is of growing importance in medicinal and agrochemical chemistry, where its unique electronic properties can enhance molecular stability, lipophilicity, and biological activity.[1][2][3] A precise understanding of the molecule's fundamental properties, beginning with its molecular weight, is critical for researchers in synthesis, analytics, and drug development. This document details both the theoretical calculation and the definitive experimental verification of the molecular weight of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It serves as a practical reference, offering detailed protocols, data interpretation guidelines, and essential safety information for professionals working with this and similar fluorinated aromatic compounds.

Introduction to this compound

This compound, also known as 2-(trifluoromethoxy)toluene, is an aromatic ether. Its structure is characterized by a benzene ring substituted with a methyl group and a trifluoromethoxy group at adjacent positions. The inclusion of the trifluoromethoxy group is particularly significant. Unlike the more common methoxy group (-OCH₃), the -OCF₃ group is strongly electron-withdrawing and highly lipophilic. These characteristics make it a valuable substituent in the design of novel pharmaceuticals and agrochemicals, as it can improve a molecule's metabolic stability and membrane permeability.[1][2][3]

Accurate determination of the molecular weight is the first and most fundamental step in the analytical characterization of any chemical compound. It validates the chemical identity, ensures purity, and is essential for stoichiometric calculations in synthetic reactions and for quantitative analysis.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These values are foundational for any experimental work involving this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [1][4] |

| Molecular Weight | 176.14 g/mol | [4][5] |

| Monoisotopic Mass | 176.04489933 Da | [5] |

| CAS Number | 42908-77-0 | [1][4] |

| Appearance | Clear, colorless to almost colorless liquid | [6] |

| Purity | Typically ≥95% | [1] |

Determination of Molecular Weight

The molecular weight of a compound can be determined theoretically from its chemical formula and confirmed experimentally using analytical techniques.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₈H₇F₃O).

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Fluorine (F): 3 atoms × 18.998 u = 56.994 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

-

Total Molecular Weight: 96.088 + 7.056 + 56.994 + 15.999 = 176.137 u (approximates to 176.14 g/mol )

Caption: Relationship between chemical identity and theoretical molecular weight.

Experimental Verification: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming molecular weight.[7] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides high-resolution mass data, allowing for the unambiguous identification of the molecular ion peak (M⁺·).[8][9][10]

Causality behind Experimental Choice:

-

Gas Chromatography (GC): This technique is ideal for separating volatile organic compounds. This compound, being a substituted toluene, has sufficient volatility to be analyzed effectively by GC. The separation step is crucial to ensure that the mass spectrum obtained is of a pure compound, preventing misinterpretation due to impurities.

-

Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For molecular weight determination, "soft" ionization techniques like Electron Ionization (EI) at a standard 70 eV are used. This process typically generates a molecular ion (the intact molecule with one electron removed), whose m/z value directly corresponds to the molecular weight of the compound.[11]

Detailed Experimental Protocol for GC-MS Analysis

This protocol provides a self-validating methodology for the determination of the molecular weight of this compound.

Principle

A dilute solution of the analyte is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The column separates the analyte from other components based on differences in boiling point and polarity. The separated analyte then enters the mass spectrometer, where it is ionized. The resulting ions are separated by their mass-to-charge ratio, and a detector generates a mass spectrum that reveals the molecular weight.[7][12][13]

Materials and Reagents

-

Analyte: this compound (≥95% purity)

-

Solvent: High-purity Hexane or Ethyl Acetate (GC or HPLC grade)

-

Inert Gas: Helium or Hydrogen (99.999% purity) for the carrier gas

-

Glassware: Volumetric flasks, autosampler vials with septa, micropipettes

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., a 30m x 0.25mm ID, 0.25µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase).[9]

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer with an Electron Ionization (EI) source.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

Transfer: Transfer the working solution to a 2 mL autosampler vial and cap securely.

GC-MS Procedure

-

System Setup:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

-

Injection Volume: 1 µL

-

Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min Helium.

-

-

GC Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV (standard for EI)

-

Mass Scan Range: m/z 40-300 (to ensure capture of the molecular ion and key fragments).

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

-

-

Analysis Sequence:

-

Inject a solvent blank to ensure system cleanliness.

-

Inject the prepared sample.

-

Data Analysis and Interpretation

-

Chromatogram Review: Examine the total ion chromatogram (TIC). A single, sharp peak should be observed at a specific retention time, corresponding to the elution of this compound.

-

Mass Spectrum Extraction: Extract the mass spectrum corresponding to this peak.

-

Molecular Ion Peak (M⁺·) Identification: Look for the peak with the highest m/z value in the spectrum (excluding minor isotope peaks). For this compound, this peak should appear at m/z 176 . This is the molecular ion peak.

-

Fragmentation Pattern: The presence of the trifluoromethoxy group often leads to characteristic fragmentation patterns, which can further confirm the structure.[11]

Sources

- 1. This compound [myskinrecipes.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS:42908-77-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1-Methoxy-2-(trifluoromethyl)benzene | C8H7F3O | CID 2775251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-2-(trifluoromethyl)benzene | 13630-19-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of anisoles in wines using pervaporation coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. chemicke-listy.cz [chemicke-listy.cz]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-2-(trifluoromethoxy)benzene

Abstract: This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Methyl-2-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols to ensure laboratory safety and experimental integrity when working with this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-methylphenyl trifluoromethyl ether, is an aromatic ether. Its structure, featuring a trifluoromethoxy group ortho to a methyl group, makes it a valuable building block for introducing fluorine into target molecules.[3] Understanding its fundamental properties is the first step in a robust risk assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.14 g/mol | [4] |

| CAS Number | 42908-77-0 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 154 - 155 °C (309 - 311 °F) | [6] |